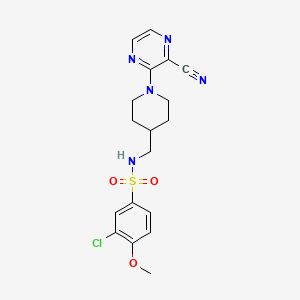

3-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN5O3S/c1-27-17-3-2-14(10-15(17)19)28(25,26)23-12-13-4-8-24(9-5-13)18-16(11-20)21-6-7-22-18/h2-3,6-7,10,13,23H,4-5,8-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPDYQXUXGPKJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative with potential applications in pharmacology due to its complex structure and biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

- Molecular Formula : C18H20ClN5O2S

- Molecular Weight : 405.901 g/mol

- CAS Number : 1797535-32-0

| Property | Value |

|---|---|

| Molecular Formula | C18H20ClN5O2S |

| Molecular Weight | 405.901 g/mol |

| CAS Number | 1797535-32-0 |

The biological activity of this compound can be attributed to several key features:

- Sulfonamide Group : Known for its ability to inhibit bacterial growth by interfering with folate synthesis, the sulfonamide moiety may also exhibit similar effects in mammalian cells, potentially influencing metabolic pathways.

- Piperidine Moiety : The piperidine ring is often associated with neuroactive compounds, suggesting possible interactions with neurotransmitter systems.

- Cyanopyrazine Component : The presence of the cyanopyrazine group may enhance binding affinity to specific receptors or enzymes, contributing to the compound's selectivity and potency.

Antimicrobial Properties

Research indicates that sulfonamides exhibit significant antimicrobial activity. This compound's structure suggests it may act against various bacterial strains, although specific studies are needed to confirm its efficacy in clinical settings.

Anticancer Potential

Preliminary studies have shown that similar sulfonamide derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The unique structure of this compound could provide a novel approach to targeting cancer cells.

Case Studies

- In Vitro Studies : In laboratory settings, compounds with similar structures have been tested against various cancer cell lines (e.g., MCF-7, HeLa). Results indicated that these compounds could inhibit cell proliferation significantly.

- Animal Models : Animal studies have demonstrated that related sulfonamides can reduce tumor growth in xenograft models, suggesting potential for therapeutic use in oncology.

Toxicity Profile

Understanding the toxicity of this compound is crucial for its development as a therapeutic agent. Initial assessments should focus on:

- Cytotoxicity : Evaluating effects on normal versus cancerous cells.

- Organ Toxicity : Assessing potential impacts on liver and kidney function.

Scientific Research Applications

Anti-Cancer Potential

Recent studies have highlighted the anti-cancer properties of compounds related to 3-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide. For instance, derivatives of similar structures have demonstrated cytotoxic effects against various hematological malignancies, including multiple myeloma and acute myeloid leukemia. These compounds have been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic genes such as p53 and Bax .

Case Study : A study evaluated several piperidine derivatives for their anti-cancer efficacy. Compounds that shared structural similarities with the target compound exhibited significant growth inhibition in cancer cell lines, suggesting that modifications to the piperidine or sulfonamide groups could enhance therapeutic effectiveness .

Enzyme Inhibition

The compound's structure suggests potential selectivity towards specific enzymes or receptors due to its unique functional groups. Preliminary investigations indicate that it may act as an inhibitor of certain kinases involved in cancer progression, although detailed pharmacodynamic studies are required to confirm these interactions.

Pharmacokinetics and Drug-Like Properties

Evaluations of the pharmacokinetic profiles of related compounds indicate favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Computational models predict that these compounds possess essential drug-like properties, making them suitable candidates for further development as therapeutic agents .

Summary of Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Anti-Cancer Activity | Induced apoptosis in cancer cell lines; upregulation of p53 and Bax | Potential for targeted cancer therapies |

| Enzyme Inhibition | Possible selective inhibition of kinases | Further investigation needed for therapeutic applications |

| Pharmacokinetics | Favorable ADME profiles predicted | Suitable for drug development |

Comparison with Similar Compounds

Structural Analogues from and

The compounds 15–18 () share a benzenesulfonamide core linked to a piperidine ring but differ in substituents. Key distinctions are summarized below:

| Compound | Substituents on Benzene Ring | Piperidine Substitution | Molecular Formula | Molecular Weight | Physical State | Yield |

|---|---|---|---|---|---|---|

| Target | 3-Cl, 4-OCH₃ | 1-(3-Cyanopyrazin-2-yl) | C₁₈H₁₉ClN₆O₃S* | ~434.9* | Not reported | Not reported |

| 15 | 3-Cl | 1-[2-(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl] | C₂₄H₃₁ClN₂O₄S | 479.03 | Colorless oil | 83% |

| 16 | 5-Cl, 2-F | Same as 15 | C₂₄H₃₀ClFN₂O₄S | 497.02 | Colorless oil | 67% |

| 17 | 5-Cl, 2-OCH₃ | Same as 15 | C₂₅H₃₃ClN₂O₅S | 509.06 | Yellow solid | 76% |

| 18 | 1-Naphthyl | Same as 15 | C₂₇H₃₃N₂O₃S | 477.63 | Colorless oil | 73% |

Key Observations :

- Piperidine Substitution: The target compound’s 3-cyanopyrazin-2-yl group introduces a planar, electron-deficient heterocycle, contrasting with the dihydrobenzofuran-ethyloxy group in 15–18. This difference may alter binding interactions (e.g., π-π stacking vs. hydrophobic interactions) .

- Sulfonamide Substituents : The target’s 3-chloro-4-methoxy substitution on the benzene ring differs from 15–18 , which have halogen/methoxy groups at positions 2 or 3. Steric and electronic effects here could influence receptor affinity or metabolic stability .

- Physical Properties : The target’s solid/liquid state is unreported, but analogs 15–18 are oils or solids, suggesting variability in crystallinity and solubility.

Functional Group Variations in Related Sulfonamides

- ML267 (): A piperazine-carbothioamide derivative with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group. The trifluoromethyl group enhances lipophilicity, while the carbothioamide (vs. sulfonamide) may confer distinct enzyme inhibition profiles (e.g., bacterial phosphopantetheinyl transferase) .

- Example 53 (): Contains a fluorophenyl-chromenone system and a pyrazolo[3,4-d]pyrimidine core.

- Compound in : Features a pyrazolo[4,3-c]pyridin-6-ylamino group and a methylpiperidin-4-ylbenzamide. The amide linkage and pyrazole ring could enhance hydrogen bonding and metabolic stability compared to the target’s sulfonamide .

Implications for Drug Design

- Receptor Specificity: The target’s cyanopyrazine group may favor interactions with kinases or purinergic receptors, whereas 15–18’s dihydrobenzofuran moiety correlates with dual α2A/5-HT7 receptor antagonism .

- Bioavailability: The 4-methoxy group in the target could improve solubility over 16’s 2-fluoro substituent, but the cyanopyrazine’s electron-withdrawing nature might reduce membrane permeability .

Q & A

Q. What synthetic routes are commonly employed to prepare 3-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving:

- Piperidine functionalization : Substitution at the piperidine nitrogen with 3-cyanopyrazine via nucleophilic aromatic substitution (e.g., using K₂CO₃ in DMF at 80°C) .

- Sulfonamide coupling : Reacting the piperidine intermediate with 3-chloro-4-methoxybenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., piperidinyl methyl protons at δ 2.8–3.2 ppm; sulfonamide protons at δ 7.5–8.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₁₉ClN₅O₃S: 420.0892) .

- FTIR : Peaks at ~1350 cm⁻¹ (sulfonamide S=O) and ~2220 cm⁻¹ (cyano group) .

Q. What biochemical targets are hypothesized for this compound?

- Methodological Answer : Structural analogs (e.g., trifluoromethyl pyridines) suggest potential inhibition of bacterial enzymes like acyl carrier protein synthase (AcpS) or phosphopantetheinyl transferases (PPTases), critical for fatty acid biosynthesis .

- Target validation : Use enzyme inhibition assays (e.g., fluorescence polarization) with purified AcpS and malonyl-CoA analogs .

Advanced Research Questions

Q. How can regioselective modifications of the pyrazine ring impact bioactivity?

- Methodological Answer :

- Design : Introduce substituents (e.g., halogens, methyl groups) at pyrazine positions 2 or 5 via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Activity correlation : Test modified analogs against bacterial strains (e.g., S. aureus) in MIC assays. For example, 5-cyano groups enhance hydrophobic interactions with enzyme active sites .

Q. What strategies resolve contradictory SAR data in analogs with similar substituents?

- Methodological Answer :

- Data normalization : Use standardized assay conditions (e.g., fixed pH, temperature) to minimize variability .

- Computational docking : Compare binding modes of analogs (e.g., Schrödinger Suite) to identify steric clashes or electronic mismatches .

- Case study : A methyl group at the piperidine N-position may reduce solubility, masking intrinsic activity in vitro .

Q. How can binding kinetics for target enzymes be quantitatively analyzed?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize AcpS on a CM5 chip; measure compound binding at concentrations 1–100 µM to calculate KD.

- Isothermal Titration Calorimetry (ITC) : Directly quantify enthalpy changes during ligand-enzyme interaction .

Q. What analytical methods optimize HPLC purity profiling for this compound?

- Methodological Answer :

- Column selection : C18 reversed-phase column (5 µm, 250 × 4.6 mm) .

- Mobile phase : Gradient of 0.1% TFA in water/acetonitrile (70:30 to 50:50 over 20 min) .

- Detection : UV at 254 nm; validate purity ≥98% .

Q. How does the compound’s stability vary under physiological conditions?

- Methodological Answer :

- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C; monitor degradation via LC-MS over 24h.

- Oxidative stability : Expose to H₂O₂ (1 mM); track sulfonamide oxidation products .

Q. What in vivo models assess pharmacokinetic and toxicity profiles?

- Methodological Answer :

- Rodent studies : Administer 10 mg/kg IV/PO; measure plasma half-life (LC-MS/MS) and tissue distribution .

- Toxicity screening : Evaluate liver enzymes (ALT/AST) and renal function (creatinine) after 7-day dosing .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates

Q. Table 2: Biochemical Assay Conditions

| Assay Type | Target Enzyme | Substrate | Detection Method | IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| Fluorescence Polarization | AcpS | Malonyl-CoA-FITC | Polarized light (485 nm) | 0.45 | |

| ITC | PPTase | Coenzyme A | Heat release | 1.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.